molecular formula C20H16N2O2S2 B2418065 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide CAS No. 313405-16-2

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

Cat. No.: B2418065
CAS No.: 313405-16-2
M. Wt: 380.48
InChI Key: VHKLATZESSCQEY-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit antimicrobial, anti-inflammatory, antibacterial, antitumor, anticancer, and antifungal properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated by elemental analyses, 1H-NMR and 13C-NMR spectra, COSY, HSQC, HMBC, NOE, MS and X-ray crystallographic investigations .

Scientific Research Applications

Synthesis and Reactivity

  • This compound's synthesis involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent treatments leading to electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
  • It can be synthesized as a part of a series of compounds, like 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, showing significant antitumor effects (Ostapiuk et al., 2017).

Electrophilic Substitution Reactions

  • This compound can undergo various electrophilic substitution reactions, leading to derivatives with potential pharmacological applications (Aleksandrov et al., 2021).

Antitumor Activity

  • Certain derivatives have been shown to possess considerable antitumor activity, comparable to standard drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

Synthesis of Derivatives

  • The compound can be used in the synthesis of derivatives like 5-aryl(hetaryl)-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]furan-3(2H)-ones, which can undergo hydrolysis to form different compounds with potential pharmacological significance (Panchenko et al., 2016).

Future Directions

Benzothiazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on the development of new benzothiazole derivatives with enhanced activity and specificity .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Cellular Effects

Some benzothiazole derivatives have shown promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 19.7–24.2 μM . These compounds have also exhibited bactericidal activity, eliminating S. aureus strain after 24-hour exposure .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide in laboratory settings are not well-documented. Some benzothiazole derivatives have shown potent and specific activity against M. tuberculosis H37Rv .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-18(14-8-5-11-24-14)22-20-17(12-6-1-3-9-15(12)25-20)19-21-13-7-2-4-10-16(13)26-19/h2,4-5,7-8,10-11H,1,3,6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKLATZESSCQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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